N-(3-methylpyridin-4-yl)acetamide
Description
N-(3-Methylpyridin-4-yl)acetamide (chemical formula: C₈H₁₀N₂O) is a pyridine-based acetamide derivative characterized by a methyl substituent at the 3-position of the pyridine ring and an acetamide group at the 4-position. Its structure is defined by the SMILES notation c1(cnccc1NC(C)=O)C and the InChI identifier InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) .
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDCBCQKIWLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The methyl group in the target compound enhances membrane permeability compared to hydroxylated analogs like N-(3-hydroxypyridin-4-yl)acetamide .
- Hybrid Structures: Compounds like N-[4-[(3-nitropyridin-2-yl)amino]phenyl]acetamide demonstrate how extended aromatic systems can modulate pharmacological activity.
Pharmacological and Functional Comparisons
Receptor Agonism
Pyridazin-3(2H)-one acetamide derivatives (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as formyl peptide receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in neutrophils . While the target compound lacks a pyridazinone core, its acetamide group may facilitate similar receptor interactions, though activity specificity would depend on substituent positioning.
Anti-Cancer Activity
Phenoxy acetamide derivatives, such as N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide, exhibit potent anti-cancer effects against HCT-1, MCF-7, and other cell lines . The target compound’s pyridine ring could mimic quinazoline’s planar structure, though the absence of sulfonyl or morpholino groups may limit comparable efficacy.
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., ) are more water-soluble due to hydrogen-bonding capacity, whereas the methyl group in the target compound favors organic solvents.
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